molecular formula C11H6F16O3 B12086918 1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate

1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B12086918
M. Wt: 490.14 g/mol
InChI Key: NVHLNVDMJANENX-UHFFFAOYSA-N
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Description

    Chemical Name: 1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate

    CAS Number: 1980038-82-1

    Molecular Formula: C11H8F12O2\text{C}_{11}\text{H}_8\text{F}_{12}\text{O}_2C11​H8​F12​O2​

    Molecular Weight: 400.16 g/mol

    Density: 1.536 g/cm³

    Boiling Point: 112 °C

    Refractive Index: 1.349

    MSDS: Available

  • Preparation Methods

      Synthetic Routes: Information on specific synthetic routes for this compound is limited. it can be prepared through esterification reactions involving the corresponding alcohol and methacrylic acid.

      Industrial Production: Industrial-scale production methods are proprietary, often held by manufacturers.

  • Chemical Reactions Analysis

      Reactivity: This compound is an ester, and it may undergo various reactions typical of esters, including hydrolysis, transesterification, and nucleophilic substitution.

      Common Reagents and Conditions: Alkaline hydrolysis (saponification) using sodium hydroxide or potassium hydroxide is a common method for breaking down esters. Acid-catalyzed transesterification with alcohols can also occur.

      Major Products: Hydrolysis yields the corresponding carboxylic acid and alcohol. Transesterification produces different esters.

  • Scientific Research Applications

      Chemistry: Used as a monomer in polymerization reactions to create fluorinated polymers with unique properties.

      Medicine: Not widely explored, but its hydrophobicity and stability may be relevant in drug delivery systems.

      Industry: Used in coatings, adhesives, and specialty materials due to its chemical resistance and low surface energy.

  • Mechanism of Action

    • Mechanism not extensively studied, but its fluorinated structure likely contributes to its chemical stability and repellent properties.
    • No specific molecular targets or pathways reported.
  • Comparison with Similar Compounds

      Similar Compounds: Other fluorinated esters, such as perfluoroalkyl acrylates and methacrylates, share some properties.

      Uniqueness: The combination of perfluoroheptyl and tetrafluoropropyl groups in this compound sets it apart.

    Properties

    Molecular Formula

    C11H6F16O3

    Molecular Weight

    490.14 g/mol

    IUPAC Name

    2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate

    InChI

    InChI=1S/C11H6F16O3/c12-3(13)6(16,17)1-29-5(28)30-2-7(18,19)9(22,23)11(26,27)10(24,25)8(20,21)4(14)15/h3-4H,1-2H2

    InChI Key

    NVHLNVDMJANENX-UHFFFAOYSA-N

    Canonical SMILES

    C(C(C(F)F)(F)F)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

    Origin of Product

    United States

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